molecular formula C7H11N3O B2764988 N-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1281118-68-0

N-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2764988
CAS No.: 1281118-68-0
M. Wt: 153.185
InChI Key: KIDXTSGRYSIIRY-UHFFFAOYSA-N
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Description

Chemical Name: 1-(4-aminophenyl)-N-isopropyl-1H-pyrazole-3-carboxamide Molecular Formula: C₁₃H₁₆N₄O Molecular Weight: 244.298 g/mol CAS Number: Not explicitly listed in the evidence, but structurally related entries include CAS 2101196-65-8 (fluorinated analog) . Purity: 95% (typical) . Storage: +4°C . Availability: Discontinued (CymitQuimica) .

This compound features a pyrazole core substituted with a 4-aminophenyl group at position 1 and an isopropyl carboxamide at position 2.

Properties

IUPAC Name

N-propan-2-yl-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5(2)9-7(11)6-3-4-8-10-6/h3-5H,1-2H3,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDXTSGRYSIIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of isopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amide formation. The reaction conditions often involve heating under reflux with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

N-isopropyl-1H-pyrazole-3-carboxamide has diverse applications across several scientific domains:

Medicinal Chemistry

  • Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation. Studies indicate that it may target specific pathways involved in cancer progression, such as the BRAF(V600E) mutation, demonstrating IC50 values below 50 µM against various cancer cell lines .
  • Anti-inflammatory Properties : It exhibits selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes, with reported IC50 values around 47 nM . Molecular docking studies suggest effective binding to mitogen-activated protein kinases (MAPKs) involved in inflammation .

Biological Research

  • Mechanism of Action : The compound's mechanism may involve modulation of enzyme activity or receptor interactions, influencing cellular signaling pathways related to inflammation and cancer .
  • Structure-Activity Relationship (SAR) : Modifications on the pyrazole ring significantly affect biological activity, with studies documenting various derivatives and their respective IC50 values against different targets .
CompoundStructureBiological ActivityIC50 (µM)
This compoundStructureAnti-inflammatory (COX-2)47
Derivative AStructureAnticancer (BRAF)<50

In Vitro Anti-inflammatory Effects

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Case Study 1: Antitumor Efficacy

A study using xenograft models demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups. This suggests a strong potential for therapeutic application in oncology.

Case Study 2: Safety Assessment

Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This enhances its viability for further clinical development.

Mechanism of Action

The mechanism of action of N-isopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Fluorinated Derivative: 4-Amino-1-(2-fluoroethyl)-N-isopropyl-1H-pyrazole-3-carboxamide

Molecular Formula : C₉H₁₅FN₄O
Molecular Weight : 214.24 g/mol
CAS : 2101196-65-8
Purity : ≥97% .
Application : High-purity API intermediate for pharmaceuticals .

Key Differences :

  • Substituent: The 2-fluoroethyl group replaces the 4-aminophenyl group.
  • The smaller molecular weight (214.24 vs. 244.30 g/mol) may enhance solubility .

Simplest Pyrazole Analog: 4-Amino-1H-pyrazole-3-carboxylic Acid

Molecular Formula : C₄H₅N₃O₂
Molecular Weight : 127.10 g/mol
Key Differences :

  • Substituents : Lacks both the isopropyl carboxamide and aryl groups.
  • Impact : Reduced lipophilicity and molecular complexity limit its utility in drug design but make it a versatile intermediate for further derivatization .

Pyrrole-Based Analog: N-isopropyl-1H-pyrrole-3-carboxamide

Molecular Formula : C₈H₁₂N₂O
Molecular Weight : 152.19 g/mol
CAS : 952674-94-1 .
Key Differences :

  • Core Structure : Pyrrole (5-membered ring with one nitrogen) vs. pyrazole (two adjacent nitrogens).
  • Impact : Pyrroles exhibit distinct electronic properties due to aromaticity differences, which may alter binding affinity in biological targets. The smaller size (152.19 g/mol) could improve absorption but reduce target specificity .

Aryl-Substituted Pyrazole: N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide

Synthesis : Uses EDCI/HOBT coupling reagents, similar to methods for synthesizing the parent compound .
Key Differences :

  • Substituents : Additional aryl and benzyl groups increase steric bulk and molecular weight.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Notes
N-isopropyl-1H-pyrazole-3-carboxamide C₁₃H₁₆N₄O 244.30 4-aminophenyl, isopropyl Discontinued
4-Amino-1-(2-fluoroethyl) analog C₉H₁₅FN₄O 214.24 2-fluoroethyl API intermediate (≥97% purity)
4-Amino-1H-pyrazole-3-carboxylic acid C₄H₅N₃O₂ 127.10 None Synthetic intermediate
N-isopropyl-1H-pyrrole-3-carboxamide C₈H₁₂N₂O 152.19 Pyrrole core Structural analog

Research Implications

  • Fluorinated Analogs : The introduction of fluorine in CAS 2101196-65-8 highlights a strategic approach to optimizing metabolic stability and solubility, critical for API development .
  • Discontinued Status : The discontinuation of the parent compound () may reflect challenges in synthesis scalability, stability, or efficacy, prompting a shift toward fluorinated or simplified derivatives.
  • Structural Diversity : Variations in substituents (e.g., aryl, fluoroalkyl) underscore the importance of structure-activity relationship (SAR) studies in medicinal chemistry .

Biological Activity

N-isopropyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and parasitology. This article provides a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, are known for their pharmacological potential. They exhibit a range of biological activities such as anti-inflammatory, anticancer, and antiparasitic properties. The structural modifications in pyrazole compounds often lead to enhanced biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related derivatives:

  • Mechanism of Action : The compound has been shown to inhibit various kinases involved in cancer progression, including CDK2 and FLT3. For instance, a derivative demonstrated an IC50 of 0.089 nM against FLT3 and 0.719 nM against CDK2/4, indicating potent kinase inhibition .
  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects on several cancer cell lines:
    • MCF7 (breast cancer) : IC50 values reported as low as 0.01 µM for some derivatives .
    • A549 (lung cancer) : Compounds showed IC50 values ranging from 0.39 to 49.85 µM .

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
8tMV4-111.22FLT3 Inhibition
22MCF70.01Aurora-A Kinase Inhibition
24H4600.95CDK2 Inhibition
36HepG20.03Cytotoxicity

Antiparasitic Activity

The compound also exhibits promising activity against Trypanosoma cruzi, the causative agent of Chagas disease:

  • Trypanocidal Efficacy : A series of pyrazole derivatives were evaluated for their ability to inhibit T. cruzi cysteine protease with promising results:
    • Compound 3m showed an IC50 of 2.75 µM against intracellular amastigotes .
  • In Vitro Studies : The compounds were tested in a 3D microtissue model, highlighting their potential for further development in treating parasitic infections.

Table 2: Antiparasitic Activity of Pyrazole Derivatives

Compound IDTarget OrganismIC50 (µM)Notes
3mTrypanosoma cruzi2.75Effective in 3D culture models
3gTrypanosoma cruzi6.09Cysteine protease inhibitor

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features:

  • Substituents : The presence of halogen groups (Br, Cl) at specific positions enhances potency against various targets.
  • Functional Groups : Modifications in the carboxamide region improve binding affinity to target proteins such as kinases and proteases .

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives:

  • Study on FLT3 Inhibition : A derivative was found to be more effective than the parent compound FN-1501, showcasing its potential for treating acute myeloid leukemia with IC50 values significantly lower than those of existing treatments .
  • Antitumor Activity in Preclinical Models : Compounds were tested in animal models, showing reduced tumor sizes and improved survival rates compared to controls.

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